molecular formula C23H15NO5 B4893402 2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate

2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate

Cat. No. B4893402
M. Wt: 385.4 g/mol
InChI Key: IMNCHAHTVKUUDQ-QOBMTOCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the oxazole family and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cell proliferation and survival. It has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting various anti-apoptotic proteins.
Biochemical and Physiological Effects
2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit various enzymes involved in cell proliferation and survival, including topoisomerase and DNA polymerase. Additionally, it has also been found to exhibit anti-inflammatory effects by inhibiting the production of various inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate in lab experiments is its high potency and selectivity towards cancer cells. Additionally, it has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the major limitations of using this compound is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate. One of the major areas of research is its potential use as a cancer therapy. Future studies can focus on optimizing the synthesis method to improve the compound's efficacy and selectivity towards cancer cells. Additionally, studies can also focus on investigating the compound's potential use in combination with other chemotherapeutic agents to improve treatment outcomes.
Another potential area of research is the compound's antimicrobial activity. Future studies can focus on investigating the compound's mechanism of action against various bacterial strains and optimizing its structure to improve its efficacy.
Conclusion
2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate is a synthetic compound that has shown promising results in various scientific studies. It has potential applications in cancer research and as an antimicrobial agent. Future studies can focus on optimizing the compound's efficacy and investigating its potential use in combination with other chemotherapeutic agents.

Synthesis Methods

The synthesis of 2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate involves the reaction of 2-furoic acid with 2-phenylacetaldehyde in the presence of a base. The resulting intermediate is then treated with phosphorus oxychloride to form the oxazole ring, which is further reacted with benzylidene malononitrile to form the final product.

Scientific Research Applications

2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate has been extensively studied for its potential applications in various fields. It has shown promising results in cancer research, where it has been found to exhibit cytotoxic effects against various cancer cell lines. Additionally, it has also been studied for its potential use as an antimicrobial agent, where it has shown activity against various bacterial strains.

properties

IUPAC Name

[2-[(E)-[5-oxo-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-ylidene]methyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO5/c25-22-18(24-21(29-22)13-12-16-7-2-1-3-8-16)15-17-9-4-5-10-19(17)28-23(26)20-11-6-14-27-20/h1-15H/b13-12+,18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNCHAHTVKUUDQ-QOBMTOCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC3=CC=CC=C3OC(=O)C4=CC=CO4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CC=CC=C3OC(=O)C4=CC=CO4)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate

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